N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a phenylisoxazole carboxamide structure
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound’s interaction with TIR1 triggers a series of biochemical reactions that enhance auxin response reporter’s (DR5:GUS) transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes , thereby promoting root growth.
Pharmacokinetics
Its potent effect on root growth suggests that it is well-absorbed and distributed within the plant system .
Result of Action
The compound’s action results in a significant enhancement of root growth . It achieves this by enhancing auxin response reporter’s transcriptional activity and down-regulating the expression of root growth-inhibiting genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Hydroxypropyl Intermediate: The hydroxypropyl group can be introduced via a Grignard reaction, where a suitable halide reacts with magnesium to form the Grignard reagent, which then reacts with an aldehyde to form the alcohol.
Construction of the Phenylisoxazole Ring: This step often involves the cyclization of a suitable precursor, such as a β-keto ester, with hydrazine or a hydrazine derivative.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole intermediate with the phenylisoxazole carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using SnCl₂ (Tin(II) chloride).
Substitution: Reagents like HNO₃ (Nitric acid) for nitration, SO₃ (Sulfur trioxide) for sulfonation, and Br₂ (Bromine) for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, the compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory agent and is being explored for its potential to inhibit cancer cell growth.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide
- N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-methylisoxazole-3-carboxamide
- N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-ethylisoxazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole moiety with a phenylisoxazole carboxamide structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound notable for its diverse biological activities. Its unique structural features, including the benzo[d][1,3]dioxole moiety and isoxazole ring, suggest potential therapeutic applications in various medical fields. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N2O4, with a molecular weight of approximately 375.424 g/mol. The compound's structure includes a hydroxylated propylene chain linked to a phenylisoxazole and a benzo[d][1,3]dioxole unit, which enhances its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it induces apoptosis in various cancer cell lines by disrupting microtubule assembly during cell division. This mechanism leads to cell cycle arrest at the S phase, effectively inhibiting tumor growth .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 10.0 | Microtubule disruption |
HepG2 (Liver) | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects. In vivo studies reported significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β) and cyclooxygenase (COX) activity. The anti-inflammatory action was comparable to that of sodium diclofenac, a standard anti-inflammatory drug .
Table 2: Inhibition of Inflammatory Markers
Treatment | IL-1β Reduction (%) | COX Inhibition (%) |
---|---|---|
N-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl derivative | 65 | 86 |
Sodium Diclofenac | 50 | 78 |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with ATP-Binding Cassette Transporters : The compound modulates these transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells .
- Inhibition of Pro-inflammatory Cytokines : By reducing the levels of IL-1β and other inflammatory mediators, it mitigates inflammatory responses .
- Disruption of Cellular Signaling Pathways : The compound interferes with signaling pathways involved in cell proliferation and survival.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a marked decrease in tumor size and improved survival rates compared to control groups receiving no treatment or standard chemotherapy agents .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-16(14-6-7-17-19(10-14)26-12-25-17)8-9-21-20(24)15-11-18(27-22-15)13-4-2-1-3-5-13/h1-7,10-11,16,23H,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHJLEVJCOOFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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